Zidovudine-13C,d3

Description

BenchChem offers high-quality Zidovudine-13C,d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zidovudine-13C,d3 including the price, delivery time, and more detailed information at info@benchchem.com.

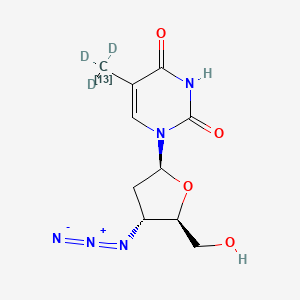

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

271.25 g/mol |

IUPAC Name |

1-[(2S,4R,5R)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m1/s1/i1+1D3 |

InChI Key |

HBOMLICNUCNMMY-ZYVPINGPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)N=[N+]=[N-] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Zidovudine-13C,d3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for Zidovudine-13C,d3. This isotopically labeled analog of Zidovudine, a cornerstone antiretroviral therapeutic, serves as an invaluable tool in pharmacokinetic, metabolic, and bioanalytical studies.

Core Chemical and Physical Properties

Zidovudine-13C,d3 is a synthetic thymidine analogue where one carbon atom and three hydrogen atoms have been replaced with their stable isotopes, ¹³C and deuterium (²H or d), respectively. This labeling provides a distinct mass signature, facilitating its differentiation from the unlabeled drug in mass spectrometry-based analyses.

Chemical Structure

Chemical Name: 1-((2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(methyl-¹³C,d₃)-pyrimidine-2,4(1H,3H)-dione

Molecular Formula: C₉¹³CH₁₀D₃N₅O₄[1]

Image of the chemical structure of Zidovudine-13C,d3

Physicochemical Data

The following table summarizes the key physicochemical properties of Zidovudine. While specific data for the isotopically labeled form is not extensively published, the properties of the parent compound, Zidovudine, serve as a reliable reference.

| Property | Value | Source |

| Molecular Weight | 271.26 g/mol | [1] |

| CAS Number | 325484-33-1 | |

| Unlabeled CAS Number | 30516-87-1 | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 106-112 °C | |

| pKa | 9.68 | |

| Solubility | Soluble in water (25 mg/mL at 25 °C) and ethanol (67 mg/mL). |

Mechanism of Action and Metabolic Pathway

Zidovudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form. As a nucleoside reverse transcriptase inhibitor (NRTI), it competes with the natural substrate, thymidine triphosphate, for incorporation into viral DNA by the HIV reverse transcriptase. The absence of a 3'-hydroxyl group on the incorporated Zidovudine monophosphate terminates the elongation of the DNA chain, thus inhibiting viral replication.

The intracellular metabolic activation of Zidovudine is a critical process for its antiviral activity. The following diagram illustrates this key signaling pathway.

Caption: Intracellular phosphorylation cascade of Zidovudine to its active triphosphate form.

Experimental Protocols

General Synthesis of Zidovudine

While a specific protocol for Zidovudine-13C,d3 is proprietary to manufacturers, the general synthesis of Zidovudine involves the conversion of thymidine. A common method is the stereospecific azidation of a protected thymidine derivative. The following outlines a generalized synthetic scheme.

-

Protection of the 5'-Hydroxyl Group: Thymidine is reacted with a protecting group, such as trityl chloride, in the presence of a base like pyridine to selectively protect the primary 5'-hydroxyl group.

-

Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is then activated by conversion to a good leaving group, for example, by reaction with methanesulfonyl chloride to form a mesylate.

-

Azide Displacement: The activated 3'-position undergoes nucleophilic substitution with an azide source, such as sodium azide or lithium azide, in a polar aprotic solvent like dimethylformamide (DMF). This step proceeds with inversion of stereochemistry. To obtain the desired stereoisomer of Zidovudine, the starting material may need to have the opposite stereochemistry at the 3' position, or a double inversion mechanism can be employed.

-

Deprotection: The 5'-protecting group is removed under acidic conditions to yield Zidovudine.

-

Purification: The final product is purified by recrystallization or chromatography.

For the synthesis of Zidovudine-13C,d3, the starting thymidine would need to be appropriately labeled with the ¹³C and deuterium isotopes on the methyl group of the pyrimidine ring.

Bioanalytical Method for Zidovudine-13C,d3 in Human Plasma by LC-MS/MS

This protocol describes a typical workflow for the quantification of Zidovudine in plasma using Zidovudine-13C,d3 as an internal standard.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Zidovudine-13C,d3 internal standard solution (e.g., at 1 µg/mL in methanol).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Zidovudine: Precursor ion (m/z) -> Product ion (m/z)

-

Zidovudine-13C,d3: Precursor ion (m/z) -> Product ion (m/z) (specific m/z values will depend on the instrument and fragmentation)

-

-

The following diagram illustrates a typical experimental workflow for the bioanalysis of Zidovudine.

Caption: A typical workflow for the quantification of Zidovudine in biological matrices.

References

Synthesis and Isotopic Labeling of Zidovudine-¹³C,d₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and isotopic labeling of Zidovudine-¹³C,d₃. This isotopically labeled analog of the antiretroviral drug Zidovudine is a critical tool in pharmacokinetic studies, metabolism research, and as an internal standard in bioanalytical assays. This document outlines a plausible and scientifically supported synthetic pathway, detailing the necessary experimental protocols and presenting quantitative data in a clear, tabular format. The logical workflow and key chemical transformations are visualized through diagrams generated using Graphviz.

Introduction

Zidovudine (3'-azido-3'-deoxythymidine, AZT), first synthesized by Jerome Horwitz in 1964, was the first drug approved for the treatment of HIV.[1][2] It is a nucleoside reverse transcriptase inhibitor that acts as a chain terminator during viral DNA synthesis.[3] Stable isotope-labeled versions of Zidovudine are indispensable for modern drug development, enabling precise quantification in complex biological matrices. This guide focuses on the synthesis of a dually labeled Zidovudine analog containing one ¹³C atom in the pyrimidine ring and three deuterium atoms on the methyl group (Zidovudine-¹³C,d₃).

The synthesis can be conceptually divided into two major stages:

-

Synthesis of the Isotopically Labeled Precursor: Preparation of thymidine labeled with ¹³C and deuterium (thymidine-¹³C,d₃).

-

Conversion to Zidovudine-¹³C,d₃: Introduction of the azido group at the 3'-position of the labeled thymidine.

Synthesis of Isotopically Labeled Thymidine-¹³C,d₃

A convergent synthetic strategy is proposed for the preparation of thymidine-¹³C,d₃. This involves the synthesis of the isotopically labeled thymine base, followed by its glycosylation with a deoxyribose derivative.

Synthesis of 6-¹³C, 5-(trideuteromethyl)uracil (Labeled Thymine)

The synthesis of the dually labeled thymine base is a critical step. A plausible route involves the initial synthesis of a ¹³C-labeled uracil derivative, followed by the introduction of the trideuteromethyl group.

Experimental Protocol: Synthesis of 6-¹³C-Thymine

This protocol is adapted from a known synthesis of 6-¹³C-pyrimidine nucleosides.[4]

-

Step 1: Synthesis of 2-¹³C-cyanopropionic acid. In a well-ventilated fume hood, 2-bromopropionic acid is reacted with potassium cyanide-¹³C (K¹³CN) in an aqueous solution of sodium carbonate at 60°C for 3 hours. The reaction mixture is then acidified and the product is extracted with an organic solvent.

-

Step 2: Cyclization to form 6-¹³C-Thymine. The resulting 2-¹³C-cyanopropionic acid is condensed with urea in the presence of a strong base and then subjected to reductive cyclization to yield 6-¹³C-thymine.

Introduction of the Trideuteromethyl Group

Glycosylation of Labeled Thymine

The attachment of the deoxyribose sugar moiety to the labeled thymine base is a standard procedure in nucleoside chemistry.

Experimental Protocol: Synthesis of Thymidine-¹³C,d₃

-

Step 1: Silylation of Labeled Thymine. The synthesized 6-¹³C, 5-(trideuteromethyl)uracil is silylated with a reagent such as hexamethyldisilazane (HMDS) to increase its solubility and reactivity.

-

Step 2: Coupling with Deoxyribose Derivative. The silylated thymine is then coupled with a protected 2-deoxyribose derivative, such as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, in the presence of a Lewis acid catalyst.

-

Step 3: Deprotection. The protecting groups on the sugar moiety are removed to yield thymidine-¹³C,d₃.

Conversion of Thymidine-¹³C,d₃ to Zidovudine-¹³C,d₃

The conversion of thymidine to Zidovudine is a well-established process, most famously developed by Horwitz. A common modern approach involves the formation of a 2,3'-anhydro intermediate followed by nucleophilic opening with an azide salt.[5][6]

Experimental Protocol: Conversion to Zidovudine-¹³C,d₃

-

Step 1: Formation of 2,3'-Anhydrothymidine-¹³C,d₃. The labeled thymidine is reacted with diphenyl carbonate or a similar activating agent in a high-boiling solvent like N,N-dimethylformamide (DMF) at elevated temperatures. This promotes an intramolecular cyclization to form the anhydro intermediate.

-

Step 2: Azide Ring Opening. The 2,3'-anhydrothymidine-¹³C,d₃ is then treated with an azide salt, such as lithium azide (LiN₃), in a polar aprotic solvent like DMF. The azide anion attacks the 3'-position, leading to the opening of the anhydro ring and the formation of Zidovudine-¹³C,d₃ with the desired stereochemistry.

-

Step 3: Purification. The crude Zidovudine-¹³C,d₃ is purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield the final product of high purity.[7][8]

Data Presentation

Table 1: Summary of Key Synthetic Steps and Expected Yields

| Step | Transformation | Key Reagents | Expected Yield (%) |

| 1 | Synthesis of 6-¹³C-Thymine | K¹³CN, Urea | 60-70 |

| 2 | Introduction of -CD₃ group | Deuterated methylating agent | 50-60 |

| 3 | Glycosylation | Protected 2-deoxyribose | 70-80 |

| 4 | Formation of 2,3'-Anhydrothymidine | Diphenyl carbonate | ~80[6] |

| 5 | Azide Ring Opening | Lithium Azide | >80 |

| 6 | Purification | Recrystallization | >90 |

Note: Yields are estimates based on literature for analogous non-labeled or singly-labeled syntheses and may vary.

Mandatory Visualizations

Synthetic Pathway of Zidovudine-¹³C,d₃

Caption: Overall synthetic workflow for Zidovudine-¹³C,d₃.

Experimental Workflow for Conversion of Thymidine to Zidovudine

Caption: Key steps in the conversion of labeled thymidine.

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for the preparation of Zidovudine-¹³C,d₃. By combining established methods for the synthesis of ¹³C-labeled pyrimidines and the classical conversion of thymidine to Zidovudine, this guide provides a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. The provided protocols and visualizations offer a clear and concise framework for the practical synthesis of this important isotopically labeled compound. Further optimization of the trideuteromethylation step could potentially improve the overall efficiency of the synthesis.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. One-step conversion of thymidine into 2,3′-anhydro derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. [PDF] Crystal Forms of Anti-HIV Drugs: Role of Recrystallization | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

The Role of Zidovudine-13C,d3 as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and application of Zidovudine-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of the antiretroviral drug Zidovudine (ZDV). The use of a SIL-IS is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest degree of accuracy and precision in therapeutic drug monitoring and pharmacokinetic studies.

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental principle behind using Zidovudine-13C,d3 is isotope dilution mass spectrometry. Zidovudine-13C,d3 is chemically identical to the analyte, Zidovudine, but has a greater mass due to the incorporation of one carbon-13 (¹³C) and three deuterium (²H or d) atoms.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Because of their near-identical physicochemical properties, the SIL-IS and the analyte exhibit the same behavior during sample preparation, chromatography, and ionization.[2] Any loss of analyte during extraction, or variations in ionization efficiency in the mass spectrometer source, will be mirrored by a proportional loss or variation in the SIL-IS. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to a highly reliable quantification that corrects for experimental variability.

Experimental Workflow and Data Analysis

The general workflow for the quantitative analysis of Zidovudine in a biological matrix, such as human plasma, using Zidovudine-13C,d3 as an internal standard is a multi-step process. This process begins with sample collection and culminates in the determination of the analyte concentration.

Caption: Figure 1: General Experimental Workflow for Zidovudine Quantification.

The mechanism by which Zidovudine-13C,d3 corrects for analytical variability is illustrated in the following diagram.

Caption: Figure 2: Mechanism of Zidovudine-13C,d3 as an Internal Standard.

Experimental Protocols

A validated, sensitive LC-MS/MS assay for the determination of Zidovudine in human plasma serves as a representative experimental protocol.[2][3]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Aliquoting: Transfer 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into 13x100 mm test tubes.

-

Internal Standard Spiking: Add 20 µL of a working internal standard stock solution (e.g., 500 ng/mL of Zidovudine-13C,d3 in water) to each tube.

-

Dilution: Add 200 µL of water to each sample.

-

SPE Cartridge Conditioning: Condition an Oasis HLB 1cc SPE extraction cartridge.

-

Sample Loading: Apply the prepared sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water.

-

Elution: Elute the analytes (Zidovudine and Zidovudine-13C,d3) with 0.5 mL of methanol.

-

Evaporation and Reconstitution: The eluate can be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Column: A reversed-phase analytical column, such as a Phenomenex Synergi Hydro-RP (2.0 × 150 mm), is utilized for separation.[2][3]

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of 15% acetonitrile and 0.1% acetic acid is commonly employed.[2][3]

-

Flow Rate: A typical flow rate is maintained for optimal separation.

-

Injection Volume: A small volume of the prepared sample is injected onto the column.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI) is used for detection.[2][3]

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Zidovudine and its internal standard.[2][3]

Quantitative Data and Method Validation

The performance of an analytical method using Zidovudine-13C,d3 as an internal standard is rigorously validated to ensure its reliability. Key validation parameters are summarized below, with representative data from a published study.[2]

Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Zidovudine (ZDV) | 268 | 127 |

| Zidovudine-IS (ZDV-IS) | 271 | 130 |

Table 1: Representative Multiple Reaction Monitoring (MRM) transitions for Zidovudine and its stable isotope-labeled internal standard (ZDV-IS).[2]

Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 1 - 3000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Regression | Linear, weighted 1/concentration |

Table 2: Linearity and sensitivity of the LC-MS/MS method for Zidovudine in human plasma.[2]

Accuracy and Precision

| Quality Control (QC) Level | Nominal Concentration (ng/mL) | Accuracy (% Deviation) | Precision (% CV) |

| LLOQ | 1 | ≤ 8.3% | ≤ 10% |

| QC1 | 5 | ≤ 8.3% | ≤ 10% |

| QC2 | 15 | ≤ 8.3% | ≤ 10% |

| QC3 | 250 | ≤ 8.3% | ≤ 10% |

| QC4 | 2500 | ≤ 8.3% | ≤ 10% |

Table 3: Accuracy and precision of the LC-MS/MS method for Zidovudine in human plasma.[2]

Recovery and Matrix Effects

| Analyte | Mean Recovery (%) | Mean Matrix Effect |

| Zidovudine (ZDV) | 92.3% | 5% suppression |

| Zidovudine-IS (ZDV-IS) | Not explicitly stated, but assumed to be similar to ZDV | 5% suppression |

Table 4: Extraction recovery and matrix effects for Zidovudine and its internal standard.[2] The equivalent matrix effects for both the analyte and the internal standard highlight the effectiveness of the SIL-IS in compensating for these phenomena.[2]

Conclusion

The use of Zidovudine-13C,d3 as an internal standard is integral to the development and validation of robust and reliable bioanalytical methods for the quantification of Zidovudine. Its chemical and physical similarity to the analyte ensures that it accurately tracks and corrects for variations throughout the analytical process. This approach, grounded in the principles of isotope dilution mass spectrometry, provides the high level of confidence in quantitative data that is essential for clinical research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Zidovudine-13C,d3

This technical guide provides a comprehensive overview of the core physical and chemical properties of the isotopically labeled antiretroviral drug, Zidovudine-13C,d3. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of its metabolic pathway and analytical workflow.

Core Physical and Chemical Properties

Zidovudine-13C,d3 is a stable isotope-labeled version of Zidovudine, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1. The incorporation of one carbon-13 atom and three deuterium atoms makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of both Zidovudine and its isotopically labeled form, Zidovudine-13C,d3.

| Property | Zidovudine | Zidovudine-13C,d3 |

| Appearance | White to off-white crystalline solid[1] | Not explicitly stated, but expected to be a solid. |

| Molecular Formula | C₁₀H₁₃N₅O₄[2] | ¹³CC₉H₁₀D₃N₅O₄[3] |

| Molecular Weight | 267.24 g/mol [1] | 271.26 g/mol [3] |

| Melting Point | 113-115 °C[4][5] | Not empirically determined, but expected to be very similar to Zidovudine. |

| Solubility | Soluble in water (25 mg/mL at 25 °C), ethanol (67 mg/mL), DMSO (~30 mg/ml), and dimethylformamide (DMF) (~30 mg/ml)[2][6]. Slightly soluble in water[4]. | Soluble in organic solvents such as ethanol, DMSO, and DMF. |

| pKa | 9.68[6] | Not empirically determined, but expected to be very similar to Zidovudine. |

| UV/Vis (λmax) | 209, 266 nm[2] | Not specified. |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of Zidovudine and its isotopically labeled counterpart.

Synthesis of Zidovudine

A common synthetic route for Zidovudine involves the following key steps[4]:

-

Mesylation: 1-(2'-deoxy-5'-O-trityl-β-D-lyxosyl)thymine is treated with methanesulfonyl chloride in pyridine to form the corresponding mesylate.

-

Azide Substitution: The mesylate is then reacted with lithium azide in dimethylformamide, which results in the substitution of the mesyl group with an azide group at the 3' position, with an inversion of stereochemistry.

-

Deprotection: The trityl protecting group is removed by heating in 80% acetic acid to yield Zidovudine.

The synthesis of Zidovudine-13C,d3 would follow a similar pathway, utilizing starting materials labeled with the desired isotopes. For example, the synthesis could start from a thymine precursor containing the 13C and deuterium labels.

Quantitative Analysis using LC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the simultaneous determination of Zidovudine and its metabolites in biological matrices like human plasma. Zidovudine-13C,d3 serves as an excellent internal standard in this assay due to its similar chemical behavior and distinct mass.

2.2.1. Sample Preparation (Solid-Phase Extraction) [7][8]

-

To 100 µL of plasma sample, add the internal standard solution (Zidovudine-13C,d3).

-

Perform a solid-phase extraction using an Oasis HLB 1cc cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes (Zidovudine and Zidovudine-13C,d3) with an appropriate organic solvent.

-

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2.2.2. Chromatographic Conditions [7][8]

-

Column: A reversed-phase column, such as a Phenomenex Synergi Hydro-RP (2.0 × 150 mm), is typically used.

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of 15% acetonitrile and 0.1% acetic acid is effective.

-

Flow Rate: A flow rate of 0.200 mL/min is maintained.

2.2.3. Mass Spectrometric Detection [7][8]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed to detect the specific precursor-to-product ion transitions for Zidovudine and Zidovudine-13C,d3.

-

Zidovudine: m/z 268 → 127

-

Zidovudine-13C,d3 (Internal Standard): m/z 271 → 130

-

Mandatory Visualizations

Metabolic Activation of Zidovudine

Zidovudine is a prodrug that must be phosphorylated intracellularly to its active triphosphate form to exert its antiviral effect. This process is carried out by host cellular kinases.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the logical flow of the quantitative analysis of Zidovudine in a biological sample using Zidovudine-13C,d3 as an internal standard.

References

- 1. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Zidovudine-13C-d3 | Axios Research [axios-research.com]

- 4. Zidovudine | 30516-87-1 [chemicalbook.com]

- 5. 30516-87-1 CAS MSDS (Zidovudine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Understanding Isotopic Enrichment in Zidovudine-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Zidovudine-¹³C,d₃, a critical internal standard in bioanalytical and pharmaceutical research. This document details the quantitative data regarding its isotopic purity, outlines experimental protocols for its analysis, and illustrates its mechanism of action through a detailed signaling pathway.

Data Presentation: Quantitative Analysis of Zidovudine-¹³C,d₃

Isotopically labeled Zidovudine, specifically with Carbon-13 and deuterium, serves as an essential tool in pharmacokinetic studies and therapeutic drug monitoring, primarily due to its utility as an internal standard in mass spectrometry-based quantification.[1][2][3] The incorporation of stable isotopes allows for the differentiation of the internal standard from the unlabeled drug, ensuring accurate and precise measurements.

The isotopic enrichment of Zidovudine-¹³C,d₃ is a key parameter defining its quality and suitability for these applications. The following table summarizes the key quantitative attributes of this isotopically labeled compound.

| Parameter | Value | Source |

| Molecular Formula | C₉¹³CH₁₀D₃N₅O₄ | N/A |

| Molecular Weight | 271.26 g/mol | N/A |

| Minimum Isotopic Enrichment (¹³C) | 99% | N/A |

| Minimum Isotopic Enrichment (²H/D) | 98% | N/A |

| Chemical Purity | ≥98% (HPLC) | [4] |

Experimental Protocols

Synthesis of Zidovudine-¹³C,d₃

-

Synthesis of Labeled Thymidine Precursor: The initial step involves the synthesis of a thymidine precursor that is labeled with both Carbon-13 and deuterium. This would likely involve starting materials already containing the desired isotopes.

-

Introduction of the Azido Group: The labeled thymidine precursor would then undergo a series of reactions to introduce the azido (-N₃) group at the 3' position of the deoxyribose sugar. A common method for this is through the mesylation of the 5'-O-tritylated-2'-deoxylyxosylthymine followed by reaction with lithium azide.[5]

-

Deprotection and Purification: The final steps would involve the removal of any protecting groups and subsequent purification of the final Zidovudine-¹³C,d₃ product, typically using high-performance liquid chromatography (HPLC).[4]

Determination of Isotopic Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of labeled compounds.[6][7][8] The following protocol provides a general framework for the analysis of Zidovudine-¹³C,d₃.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended.[6]

Sample Preparation:

-

Accurately weigh a small amount of the Zidovudine-¹³C,d₃ reference standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

-

Prepare a series of dilutions to establish the linear range of the instrument.

-

Prepare a sample of unlabeled Zidovudine for comparison of the natural isotopic distribution.

LC-MS/MS Method:

-

Column: A C18 reversed-phase column is suitable for the separation of Zidovudine.[9][10]

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate is typically used.[9][10]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for Zidovudine.[9][10]

-

Mass Analysis: Acquire full scan mass spectra over a relevant m/z range to include the isotopic cluster of both labeled and unlabeled Zidovudine.

Data Analysis:

-

Extract the ion chromatograms for the monoisotopic peak and the relevant isotopologues of both the labeled and unlabeled Zidovudine.

-

Integrate the peak areas for each isotopologue.

-

Correct the observed intensities of the labeled compound for the natural isotopic abundance of all elements present in the molecule. This can be done by using the data from the unlabeled Zidovudine as a reference.[1]

-

Calculate the isotopic enrichment by determining the relative abundance of the fully labeled isotopologue compared to the sum of all isotopologues.[7]

Quantitative NMR (qNMR) for Purity and Isotopic Enrichment Analysis

Quantitative NMR (qNMR) is another primary method for determining the purity and, in some cases, the isotopic enrichment of pharmaceutical standards.[3][11][12][13]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

Sample Preparation:

-

Accurately weigh a precise amount of the Zidovudine-¹³C,d₃ sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.[3]

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Transfer the solution to an NMR tube.

NMR Data Acquisition:

-

Acquire a proton (¹H) NMR spectrum.

-

Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

-

Acquire a Carbon-13 (¹³C) NMR spectrum to confirm the position of the ¹³C label.

Data Analysis:

-

Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the analyte (Zidovudine-¹³C,d₃) and the internal standard.

-

Calculate the purity of the Zidovudine-¹³C,d₃ by comparing the integral of a known number of its protons to the integral of a known number of protons from the certified internal standard, taking into account their respective molecular weights and concentrations.

-

The ¹³C NMR spectrum will show a significantly enhanced signal at the position of the ¹³C label, confirming its location. The absence of a corresponding signal in the unlabeled Zidovudine spectrum further verifies the enrichment.

Mandatory Visualization

Zidovudine Mechanism of Action

Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI) that is effective against the Human Immunodeficiency Virus (HIV).[14] It is a prodrug that requires intracellular phosphorylation to its active triphosphate form. The following diagram illustrates the key steps in its mechanism of action.

Caption: Zidovudine's mechanism of action pathway.

Experimental Workflow for Isotopic Enrichment Analysis

The following diagram outlines the general workflow for determining the isotopic enrichment of Zidovudine-¹³C,d₃ using LC-MS.

References

- 1. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 4. 3 -Azido-3 -deoxythymidine = 98 HPLC 30516-87-1 [sigmaaldrich.com]

- 5. almacgroup.com [almacgroup.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emerypharma.com [emerypharma.com]

- 12. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectroscopyeurope.com [spectroscopyeurope.com]

- 14. Zidovudine Inhibits Thymidine Phosphorylation in the Isolated Perfused Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Proteomics: A Technical Guide to Stable Isotope Labeling in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug development, the precise quantification of proteins and their dynamics is paramount. Mass spectrometry, a powerful analytical technique, has been revolutionized by the use of stable isotopes, providing an unparalleled level of accuracy and reproducibility in quantitative proteomics and metabolomics. This in-depth technical guide delves into the foundational principles of using stable isotopes in mass spectrometry, offering a comprehensive overview of the core labeling strategies, detailed experimental protocols, and their critical applications in scientific discovery and the pharmaceutical industry.

Core Principles of Stable Isotope Labeling

Stable isotope labeling leverages the incorporation of non-radioactive, heavy isotopes of elements like Carbon (¹³C), Nitrogen (¹⁵N), and Hydrogen (²H or Deuterium) into proteins or peptides.[1] These labeled molecules are chemically identical to their natural, "light" counterparts but possess a distinct, higher mass.[2] This mass difference is the cornerstone of quantitative mass spectrometry using stable isotopes.

When a labeled ("heavy") sample is mixed with an unlabeled ("light") sample, the corresponding proteins or peptides will appear as distinct peaks with a predictable mass shift in the mass spectrum.[3] The ratio of the intensities of these heavy and light peaks directly corresponds to the relative abundance of the protein or peptide in the two samples.[4] This ratiometric approach minimizes the experimental variability often associated with comparing separate mass spectrometry runs, leading to highly accurate and reliable quantification.[3]

The choice of stable isotope depends on the specific application and the desired mass shift. Heavier isotopes like ¹³C and ¹⁵N are commonly used in proteomics to label amino acids, resulting in significant and easily detectable mass differences.[5]

Key Labeling Strategies: A Comparative Overview

Several strategies have been developed for incorporating stable isotopes into proteins and peptides, each with its own advantages and applications. These can be broadly categorized into metabolic labeling, chemical labeling, and enzymatic labeling.

Metabolic Labeling: In Vivo Incorporation

Metabolic labeling involves the introduction of stable isotope-labeled amino acids into the growth media of living cells.[6] As cells proliferate and synthesize new proteins, these "heavy" amino acids are naturally incorporated into the proteome.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique.[4] In a typical SILAC experiment, one population of cells is grown in a "light" medium containing normal amino acids, while another is grown in a "heavy" medium containing, for example, ¹³C₆-labeled arginine and lysine.[4][5] Because the proteolytic enzyme trypsin cleaves specifically at the C-terminus of arginine and lysine residues, this strategy ensures that the vast majority of tryptic peptides will be labeled, allowing for comprehensive proteome-wide quantification.[6]

Chemical Labeling: In Vitro Derivatization

Chemical labeling strategies involve the covalent attachment of isotope-coded tags to proteins or peptides after they have been extracted from the biological sample. This approach offers greater flexibility as it can be applied to a wider range of sample types, including tissues and biofluids, where metabolic labeling is not feasible.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are the most widely used chemical labeling methods.[7][8] These reagents consist of an amine-reactive group that labels the N-terminus and lysine residues of peptides, a balancer group, and a reporter group.[9][10] Critically, the different isotopic labels within a set of iTRAQ or TMT reagents are designed to have the same total mass (isobaric).[7] This means that identical peptides labeled with different tags will appear as a single peak in the initial mass spectrometry scan (MS1). However, upon fragmentation in the mass spectrometer (MS/MS), the reporter ions are cleaved, and their distinct masses allow for the relative quantification of the peptide from each of the multiplexed samples.[11][12]

Dimethyl Labeling

Stable-isotope dimethyl labeling is a cost-effective and rapid chemical labeling method that modifies the primary amines (N-terminus and lysine side chains) of peptides through reductive amination using formaldehyde.[13][14] By using isotopically labeled formaldehyde (e.g., ¹³CD₂O) and sodium cyanoborohydride, a mass difference is introduced between samples, allowing for their relative quantification.[14]

Quantitative Data Summary

The choice of labeling strategy often depends on the desired level of multiplexing—the number of samples that can be compared in a single experiment. The following table summarizes the multiplexing capabilities of common stable isotope labeling techniques.

| Labeling Technique | Multiplexing Capability | Principle |

| SILAC | Up to 3-plex (Light, Medium, Heavy) | Metabolic Labeling |

| iTRAQ | 4-plex, 8-plex | Chemical (Isobaric) Labeling |

| TMT | 2-plex, 6-plex, 10-plex, 11-plex, 16-plex, 18-plex | Chemical (Isobaric) Labeling |

| Dimethyl Labeling | 2-plex, 3-plex | Chemical Labeling |

The following table details the mass shifts introduced by commonly used stable isotope-labeled amino acids in SILAC experiments.

| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) |

| Arginine | ¹³C₆ | +6 |

| Arginine | ¹³C₆, ¹⁵N₄ | +10 |

| Lysine | ⁴,⁴,⁵,⁵-D₄ | +4 |

| Lysine | ¹³C₆ | +6 |

| Lysine | ¹³C₆, ¹⁵N₂ | +8 |

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

SILAC Labeling and Sample Preparation

Objective: To metabolically label cellular proteomes for quantitative mass spectrometry.

Protocol:

-

Cell Culture Adaptation: Culture two populations of cells in parallel. One population is grown in standard "light" cell culture medium, while the other is cultured in "heavy" medium supplemented with stable isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine). Cells should be passaged for at least five cell divisions to ensure complete incorporation of the heavy amino acids.[15]

-

Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population serves as the control.

-

Cell Lysis: After treatment, harvest both cell populations. Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Mix equal amounts of protein from the light and heavy lysates.[16]

-

Protein Digestion: Proceed with the protein digestion protocol as outlined below.

In-Solution Protein Digestion with Trypsin

Objective: To digest proteins into peptides suitable for mass spectrometry analysis.

Protocol:

-

Denaturation, Reduction, and Alkylation:

-

Denature the protein mixture by adding a denaturing agent like urea or SDS.

-

Reduce the disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) and incubating at an elevated temperature (e.g., 60°C).

-

Alkylate the free cysteine residues by adding an alkylating agent like iodoacetamide (IAA) and incubating in the dark. This step prevents the reformation of disulfide bonds.

-

-

Trypsin Digestion:

-

Dilute the sample to reduce the concentration of the denaturing agent, as high concentrations can inhibit trypsin activity.

-

Add sequencing-grade modified trypsin to the protein mixture at a specific enzyme-to-protein ratio (typically 1:20 to 1:50 w/w).

-

Incubate the mixture overnight at 37°C to allow for complete digestion.[17]

-

-

Digestion Quenching and Desalting:

-

Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid (TFA), to lower the pH.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

-

Elute the peptides and dry them down in a vacuum centrifuge.

-

TMT Labeling of Peptides

Objective: To chemically label peptides with isobaric tags for multiplexed quantitative analysis.

Protocol:

-

Peptide Reconstitution: Reconstitute the dried peptide samples from the protein digestion step in a labeling buffer (e.g., triethylammonium bicarbonate, TEAB).[18]

-

TMT Reagent Preparation: Dissolve the TMT reagents in an organic solvent like anhydrous acetonitrile.[18]

-

Labeling Reaction: Add the appropriate TMT reagent to each peptide sample. Ensure that each sample to be compared is labeled with a different TMT tag. Incubate the reaction at room temperature for a specified time (typically 1 hour) to allow for complete labeling of the peptide N-termini and lysine residues.[8]

-

Quenching the Reaction: Add a quenching solution, such as hydroxylamine, to stop the labeling reaction by reacting with any excess TMT reagent.[18]

-

Sample Pooling and Desalting: Combine the labeled peptide samples into a single mixture. Desalt the pooled sample using a C18 SPE column to remove unreacted TMT reagent and other byproducts.[8]

-

Mass Spectrometry Analysis: The pooled and cleaned sample is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

Mandatory Visualizations

The following diagrams illustrate the core workflows and logical relationships described in this guide.

Caption: Workflow for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Caption: General workflow for Tandem Mass Tag (TMT) labeling in quantitative proteomics.

Caption: Principle of isobaric labeling with iTRAQ and TMT reagents.

Applications in Drug Development and Research

The precision and accuracy of stable isotope labeling in mass spectrometry have made it an indispensable tool in both fundamental research and the pharmaceutical industry.

-

Quantitative Proteomics: Researchers can accurately quantify changes in protein expression levels in response to various stimuli, such as drug treatment, disease progression, or genetic modification.[19] This is crucial for understanding cellular signaling pathways and identifying potential drug targets.

-

Drug Metabolism and Pharmacokinetics (DMPK): Stable isotope-labeled drug candidates are used in ADME (Absorption, Distribution, Metabolism, and Excretion) studies to trace the fate of a drug and its metabolites in biological systems. This provides critical information for assessing the safety and efficacy of new therapeutic agents.

-

Biomarker Discovery: By comparing the proteomes of healthy and diseased individuals, stable isotope labeling can help identify proteins that are differentially expressed, which may serve as biomarkers for disease diagnosis, prognosis, or response to therapy.

-

Post-Translational Modification (PTM) Analysis: Stable isotope labeling can be combined with enrichment strategies to quantify changes in PTMs, such as phosphorylation, ubiquitination, and glycosylation, which play critical roles in regulating protein function and cellular processes.

Conclusion

Stable isotope labeling has fundamentally transformed mass spectrometry into a powerful quantitative tool. The ability to accurately and reproducibly measure changes in protein abundance and turnover has provided unprecedented insights into complex biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies of stable isotope labeling is essential for designing and interpreting experiments that drive scientific discovery and the development of new medicines. As mass spectrometry technology continues to advance, the applications of stable isotopes are poised to expand even further, promising a deeper understanding of biology and disease.

References

- 1. chempep.com [chempep.com]

- 2. UWPR [proteomicsresource.washington.edu]

- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. iTRAQ Quantification Technology: Principles, Advantages, and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 7. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 8. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]

- 10. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 11. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]

- 12. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 16. ckisotopes.com [ckisotopes.com]

- 17. qb3.berkeley.edu [qb3.berkeley.edu]

- 18. Robust workflow for iTRAQ-based peptide and protein quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Zidovudine-13C,d3: An In-Depth Technical Overview of Metabolism and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and stability of Zidovudine, with the information presented serving as a surrogate for its isotopically labeled counterpart, Zidovudine-13C,d3. The inclusion of stable isotopes such as Carbon-13 and Deuterium is a common practice in drug metabolism and pharmacokinetic studies, primarily for use as an internal standard in quantitative analysis.[1] It is a widely accepted scientific principle that such isotopic labeling at non-metabolically active positions does not significantly alter the molecule's biochemical behavior. Therefore, the metabolic pathways, enzymatic processes, and stability profile of Zidovudine are considered directly applicable to Zidovudine-13C,d3.

Metabolism of Zidovudine

Zidovudine (ZDV), a nucleoside reverse transcriptase inhibitor (NRTI), undergoes extensive metabolism in the body through three primary pathways: intracellular phosphorylation to its active form, hepatic glucuronidation, and reduction of the azido group.[2][3][4]

Intracellular Phosphorylation: The Activation Pathway

Zidovudine is a prodrug that requires intracellular conversion to its active triphosphate form to exert its antiviral activity. This multi-step phosphorylation cascade occurs within lymphocytes and other target cells.

-

Step 1: Monophosphorylation: Zidovudine is first phosphorylated by cellular thymidine kinase (primarily TK-1) to Zidovudine-5'-monophosphate (ZDV-MP).[4]

-

Step 2: Diphosphorylation: ZDV-MP is subsequently converted to Zidovudine-5'-diphosphate (ZDV-DP) by thymidylate kinase.

-

Step 3: Triphosphorylation: Finally, ZDV-DP is phosphorylated to the active moiety, Zidovudine-5'-triphosphate (ZDV-TP), by nucleoside diphosphate kinase.[4]

ZDV-TP acts as a competitive inhibitor of viral reverse transcriptase and as a DNA chain terminator, thereby preventing the synthesis of viral DNA.[5]

Hepatic Glucuronidation: The Major Clearance Pathway

The principal route of Zidovudine metabolism and clearance is via glucuronidation in the liver.[2][3]

-

Enzyme: The reaction is primarily catalyzed by the UDP-glucuronosyltransferase isoform, UGT2B7.

-

Metabolite: This process results in the formation of 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV), an inactive metabolite.[4]

-

Excretion: GZDV is then predominantly eliminated from the body through renal excretion. Approximately 60-70% of an administered dose of Zidovudine is excreted in the urine as GZDV.

Azido Group Reduction: A Minor Pathway

A smaller fraction of Zidovudine is metabolized through the reduction of its 3'-azido group.

-

Enzymes: This reductive pathway is mediated by cytochrome P450 enzymes and NADPH-cytochrome P450 reductase.[3][4]

-

Metabolite: The resulting metabolite is 3'-amino-3'-deoxythymidine (AMT).[3][4]

-

Toxicity: AMT has been shown to be more cytotoxic to human hematopoietic progenitor cells than the parent drug and may contribute to the hematological toxicity associated with Zidovudine therapy.

The metabolic pathways of Zidovudine are depicted in the following diagram:

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Zidovudine using Zidovudine-13C,d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Zidovudine (ZDV) in human plasma using a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, Zidovudine-13C,d3, to ensure accuracy and precision.

Introduction

Zidovudine (also known as azidothymidine or AZT) is a nucleoside analog reverse transcriptase inhibitor (NRTI) that was the first antiretroviral drug approved for the treatment of HIV/AIDS.[1][2] It is a prodrug that, upon intracellular phosphorylation to its active triphosphate moiety, inhibits the HIV reverse transcriptase enzyme, leading to the termination of viral DNA chain elongation.[3] Accurate and reliable quantification of Zidovudine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This LC-MS/MS method provides the necessary sensitivity and selectivity for these applications.

Experimental Protocols

Materials and Reagents

-

Zidovudine (analytical standard)

-

Zidovudine-13C,d3 (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (or acetic acid)

-

Ultrapure water

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid Phase Extraction (SPE)

-

Spike: To 100 µL of human plasma, add the internal standard Zidovudine-13C,d3 to a final concentration of 50 ng/mL. For calibration standards and quality control samples, spike with the appropriate concentration of Zidovudine.

-

Vortex: Gently vortex the samples for 10 seconds.

-

Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load Sample: Load the plasma sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of water to remove interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue with 100 µL of the mobile phase.

-

Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Zidovudine Transition | 268.1 → 127.1 m/z[4][5] |

| Zidovudine-13C,d3 IS Transition | 272.1 → 131.1 m/z (Predicted) |

| Collision Gas | Argon |

| Dwell Time | 100-200 ms |

Note: The MRM transition for Zidovudine-13C,d3 is predicted based on the fragmentation of Zidovudine and should be empirically optimized on the specific mass spectrometer being used.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of this method based on published literature for similar assays.[4][6][7]

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Zidovudine | 1 - 2500 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 2000 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Zidovudine | > 85 | Minimal and compensated by IS |

Visualizations

Zidovudine Bioanalytical Workflow

Caption: A schematic of the bioanalytical workflow for Zidovudine quantification.

Zidovudine Mechanism of Action and Metabolic Pathway

Caption: Zidovudine's mechanism of action and primary metabolic pathways.[8][9][10]

References

- 1. Zidovudine - Wikipedia [en.wikipedia.org]

- 2. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. Simultaneous determination of zidovudine and lamivudine in human serum using HPLC with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note and Protocol for the Quantification of Zidovudine in Human Plasma using Zidovudine-¹³C,d₃ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zidovudine (ZDV), a nucleoside analog reverse transcriptase inhibitor (NRTI), is a critical component of antiretroviral therapy for the treatment of HIV infection.[1] Therapeutic drug monitoring of Zidovudine in human plasma is essential for optimizing treatment efficacy and minimizing toxicity. This application note provides a detailed protocol for the sensitive and accurate quantification of Zidovudine in human plasma using a stable isotope-labeled internal standard, Zidovudine-¹³C,d₃, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the recommended approach for bioanalytical assays to enhance precision and mitigate variable recovery and matrix effects.[2]

Experimental Protocols

This protocol is based on a validated LC-MS/MS method for the determination of Zidovudine in human plasma.[2][3]

1. Materials and Reagents

-

Zidovudine (analytical standard)

-

Zidovudine-¹³C,d₃ (internal standard, IS)

-

HPLC grade acetonitrile, methanol, and water

-

Acetic acid

-

Human plasma (blank, from a certified vendor)

-

Oasis HLB 1cc Solid Phase Extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions

-

Zidovudine Stock Solution (1 mg/mL): Accurately weigh and dissolve Zidovudine in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Zidovudine-¹³C,d₃ in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Zidovudine stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for calibration curve points and quality control samples.

-

Working Internal Standard Solution (500 ng/mL): Dilute the Internal Standard Stock Solution with water.[2]

3. Sample Preparation (Solid Phase Extraction)

-

Sample Aliquoting: To 100 μL of human plasma (calibration standards, quality control samples, or unknown samples) in a test tube, add 20 μL of the 500 ng/mL working internal standard solution.[2]

-

Dilution: Add 200 μL of water to each sample.[2]

-

SPE Cartridge Conditioning: Condition the Oasis HLB 1cc SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Apply the diluted plasma samples to the pre-conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of water.[2]

-

Elution: Elute the analytes with 0.5 mL of methanol.[2]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Analytical Column: Phenomonex Synergi Hydro-RP (2.0 × 150 mm) reversed-phase analytical column.[2][3]

-

Mobile Phase: An aqueous solution of 15% acetonitrile and 0.1% acetic acid.[2][3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

MRM Transitions:

Data Presentation

The following tables summarize the quantitative data from a validated method for Zidovudine analysis in human plasma.[2]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1 - 3000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Concentration (ng/mL) | Accuracy (% Deviation) | Precision (% CV) |

| LLOQ QC | 1 | ≤ 8.3% | ≤ 10% |

| QC Low | 5 | ≤ 8.3% | ≤ 10% |

| QC Mid | 250 | ≤ 8.3% | ≤ 10% |

| QC High | 2500 | ≤ 8.3% | ≤ 10% |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Recovery (%) | Mean Matrix Effect (%) |

| Zidovudine | 92.3%[2][3] | 5% suppression[2] |

| Zidovudine-¹³C,d₃ | Consistent with ZDV | 5% suppression[2] |

Mandatory Visualization

Caption: Experimental workflow for Zidovudine quantification in human plasma.

References

- 1. asianpharmtech.com [asianpharmtech.com]

- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Sample Preparation Techniques for the Quantitative Analysis of Zidovudine using Zidovudine-¹³C,d₃ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Zidovudine (AZT), a nucleoside analog reverse transcriptase inhibitor (NRTI), is a critical antiretroviral drug for the treatment of HIV/AIDS.[1][2] Accurate quantification of Zidovudine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Zidovudine-¹³C,d₃, is highly recommended for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance precision and accuracy by correcting for matrix effects and variability in sample processing.[3]

This document outlines three common and effective sample preparation techniques for the extraction of Zidovudine from biological matrices like plasma prior to LC-MS/MS analysis: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

General Workflow for Zidovudine Analysis

The overall process from sample collection to final data analysis follows a structured workflow. This ensures reproducibility and accuracy in the quantification of Zidovudine.

Caption: General workflow for Zidovudine bioanalysis.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, making it suitable for high-throughput analysis. It involves adding a precipitating agent, typically an organic solvent like methanol or acetonitrile, to the sample.[4][5]

Experimental Protocol: Protein Precipitation with Methanol

This protocol is adapted from a method for the analysis of Zidovudine prodrugs in rat plasma.[6]

-

Sample Aliquoting: Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the Zidovudine-¹³C,d₃ internal standard (IS) working solution to each tube.

-

Precipitation: Add 200 µL of ice-cold methanol to each tube to precipitate the plasma proteins.[7]

-

Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Injection: Inject an appropriate volume (e.g., 20 µL) of the supernatant directly into the LC-MS/MS system for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective sample preparation technique that provides cleaner extracts compared to protein precipitation. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a suitable solvent.

Experimental Protocol: SPE using Oasis HLB Cartridges

This protocol is based on a validated LC-MS/MS method for the simultaneous determination of Zidovudine and Lamivudine in human plasma.[3][9][10]

-

Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the Zidovudine-¹³C,d₃ internal standard working solution and 200 µL of water.[3]

-

Cartridge Conditioning: Condition an Oasis HLB 1cc cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 15% acetonitrile in 0.1% acetic acid).[3]

-

Injection: Inject a defined volume into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes from interferences based on their relative solubilities in two different immiscible liquids. It is a classic technique that can yield very clean extracts.

Experimental Protocol: Liquid-Liquid Extraction

This is a general protocol for LLE that can be optimized for Zidovudine analysis.

-

Sample Aliquoting: Pipette 200 µL of the plasma sample into a glass test tube.

-

Internal Standard Spiking: Add an appropriate volume of the Zidovudine-¹³C,d₃ internal standard working solution.

-

pH Adjustment (Optional): Add a small volume of a buffer to adjust the sample pH, optimizing the partitioning of Zidovudine into the organic phase.

-

Extraction: Add 1 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

-

Mixing: Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic layer.

-

Centrifugation: Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a known volume of mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The choice of sample preparation method can impact several key analytical parameters. The following table summarizes performance data from validated methods for Zidovudine analysis.

| Parameter | Protein Precipitation (Methanol)[6] | Solid-Phase Extraction (Oasis HLB)[3][9] |

| Matrix | Rat Plasma | Human Plasma |

| Linearity Range | 10 - 10,000 ng/mL | 1 - 3,000 ng/mL |

| LLOQ | 10 ng/mL | 1 ng/mL |

| Recovery | > 72% | 91.7 - 93.3% |

| Intra-day Precision (%RSD) | < 7.13% | ≤ 10% |

| Inter-day Precision (%RSD) | < 7.13% | ≤ 10% |

| Accuracy (% Deviation) | Not specified | ≤ 8.3% |

| Matrix Effect | No significant effect observed | ~5% suppression |

Method Selection Logic

The selection of an appropriate sample preparation technique depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available equipment.

Caption: Decision tree for selecting a sample preparation method.

Protein precipitation, solid-phase extraction, and liquid-liquid extraction are all viable methods for preparing biological samples for the analysis of Zidovudine.

-

Protein Precipitation is ideal for rapid, high-throughput applications where the highest sensitivity is not the primary concern.[6]

-

Solid-Phase Extraction offers a superior balance of cleanliness, recovery, and sensitivity, making it the method of choice for regulated bioanalysis and studies requiring low limits of quantification.[3][9]

-

Liquid-Liquid Extraction provides very clean extracts but is often more labor-intensive and may be less amenable to automation.

The final choice of method should be guided by the specific analytical performance requirements and validated accordingly to ensure data integrity. The use of Zidovudine-¹³C,d₃ as an internal standard is crucial across all methods to ensure the highest level of accuracy and precision.

References

- 1. asianpharmtech.com [asianpharmtech.com]

- 2. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. Quantitative determination of zidovudine diaryl phosphate triester pro-drugs in rat plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

- 9. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Development of a Validated Bioanalytical Method for Zidovudine using Zidovudine-¹³C,d₃ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidovudine (ZDV), a nucleoside analog reverse transcriptase inhibitor (NRTI), remains a critical component in antiretroviral therapy. Accurate quantification of ZDV in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive bioanalytical method for the determination of Zidovudine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Zidovudine-¹³C,d₃, to ensure high accuracy and precision. The protocol has been validated following industry-standard guidelines.

Principle

The method involves the extraction of Zidovudine and its internal standard, Zidovudine-¹³C,d₃, from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase High-Performance Liquid Chromatography (HPLC) and detected by a tandem mass spectrometer operating in the positive ion mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Materials and Reagents

-

Zidovudine (analytical standard)

-

Zidovudine-¹³C,d₃ (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Glacial acetic acid

-

Deionized water

-

Human plasma (blank)

-

Oasis HLB 1cc Solid Phase Extraction (SPE) cartridges

Instrumentation

-

HPLC system capable of gradient elution

-

A Phenomenex Synergi Hydro-RP (2.0 x 150 mm) reversed-phase analytical column was utilized for chromatographic separation.[1]

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zidovudine and Zidovudine-¹³C,d₃ in methanol to obtain primary stock solutions of 1 mg/mL each.

-

Working Standard Solutions: Prepare serial dilutions of the Zidovudine primary stock solution with a 50:50 methanol:water mixture to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (500 ng/mL): Dilute the Zidovudine-¹³C,d₃ primary stock solution with water to achieve a final concentration of 500 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

Sample Aliquoting: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 500 ng/mL Zidovudine-¹³C,d₃ working solution.

-

Dilution: Add 200 µL of water to each sample tube and vortex to mix.

-

SPE Cartridge Conditioning: Condition the Oasis HLB 1cc SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the diluted plasma samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with 1 mL of water.

-

Elution: Elute the analytes with 0.5 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Chromatographic Conditions:

| Parameter | Value |

| Column | Phenomenex Synergi Hydro-RP (2.0 x 150 mm)[1] |

| Mobile Phase | 15% Acetonitrile and 0.1% Acetic Acid in Water[1] |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Mass Spectrometric Conditions:

Detection was performed using an ESI source in the positive ion mode, with the following multiple reaction monitoring (MRM) transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Zidovudine (ZDV) | 268 | 127[1][2][3] |

| Zidovudine-¹³C,d₃ (ZDV-IS) | 271 | 130[1][2][3] |

Method Validation Summary

The bioanalytical method underwent a thorough validation process. The key quantitative results are summarized below.

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 3000 ng/mL.[1]

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Zidovudine | 1 - 3000[1] | > 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Deviation) |

| LLOQ | 1 | ≤ 10 | ≤ 10 | ≤ 8.3[1] |

| Low | 5 | ≤ 10 | ≤ 10 | ≤ 8.3[1] |

| Medium | 250 | ≤ 10 | ≤ 10 | ≤ 8.3[1] |

| High | 2500 | ≤ 10 | ≤ 10 | ≤ 8.3[1] |

Recovery

The extraction recovery of Zidovudine from human plasma was determined by comparing the analyte response in extracted samples to that of unextracted standards.

| Analyte | Mean Extraction Recovery (%) |

| Zidovudine | 92.3[1] |

Stability

Zidovudine was found to be stable in human plasma under various storage conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Signaling Pathways and Experimental Workflows

Caption: Bioanalytical workflow for Zidovudine quantification.

Conclusion

This application note provides a detailed and validated bioanalytical method for the quantification of Zidovudine in human plasma using Zidovudine-¹³C,d₃ as an internal standard. The method is sensitive, accurate, precise, and robust, making it suitable for a wide range of clinical and research applications. The use of a stable isotope-labeled internal standard minimizes matrix effects and ensures reliable results.

References